

# Technical Whitepaper: (2-Amino-4-methoxyphenyl)methanol (CAS 187731-65-3)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2-Amino-4-methoxyphenyl)methanol

Cat. No.: B573342

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## Introduction

**(2-Amino-4-methoxyphenyl)methanol**, with the CAS number 187731-65-3, is a substituted benzyl alcohol derivative. Its chemical structure, featuring an amino group and a methoxy group on the aromatic ring, makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The presence of multiple functional groups—a primary amine, a hydroxyl group, and a methoxy ether—offers several sites for chemical modification, allowing for the exploration of a diverse chemical space in drug discovery programs. This document provides a comprehensive overview of the available technical data for this compound.

## Chemical and Physical Properties

A summary of the key chemical and physical properties for **(2-Amino-4-methoxyphenyl)methanol** is presented in Table 1. These properties have been aggregated from various chemical databases.<sup>[1][2]</sup>

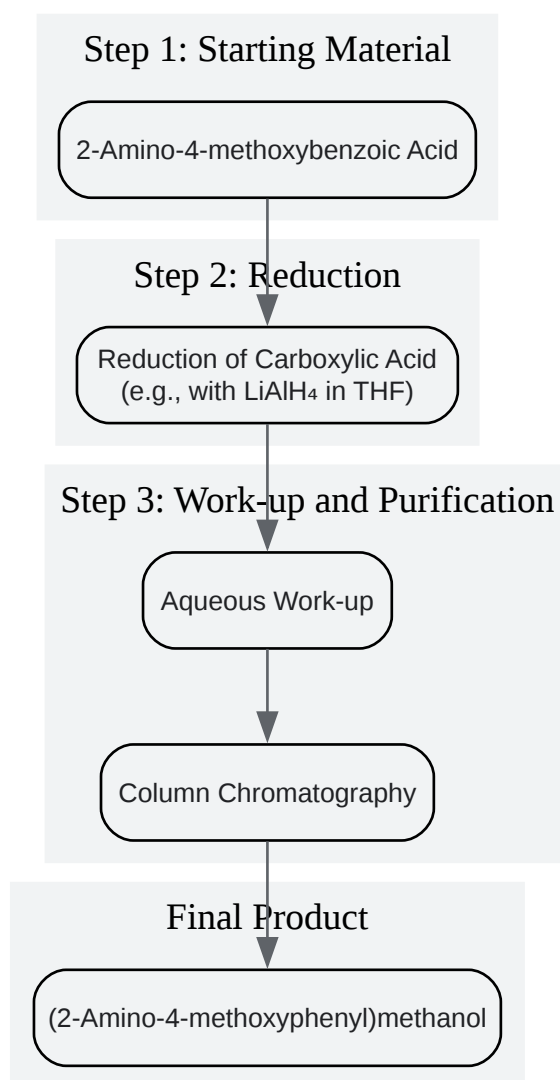
Table 1: Chemical and Physical Properties of **(2-Amino-4-methoxyphenyl)methanol**

Property	Value	Source
CAS Number	187731-65-3	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	153.18 g/mol	[1][2]
IUPAC Name	(2-amino-4-methoxyphenyl)methanol	[1]
Synonyms	2-AMINO-4-METHOXYBENZYL ALCOHOL, Benzenemethanol, 2-amino-4-methoxy-	[1]
Computed XLogP3	0.9	[1][2]
Topological Polar Surface Area	55.5 Å <sup>2</sup>	[1][2]
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	2	

## Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the direct synthesis of **(2-Amino-4-methoxyphenyl)methanol** is not readily available in the public domain. However, a plausible synthetic route involves the reduction of a suitable precursor such as 2-amino-4-methoxybenzoic acid or its corresponding aldehyde. A general workflow for such a synthesis is proposed below.

### Hypothetical Experimental Workflow: Synthesis of (2-Amino-4-methoxyphenyl)methanol



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Caption: Hypothetical synthesis workflow for **(2-Amino-4-methoxyphenyl)methanol**.

## Detailed Methodology for a Precursor Synthesis: 2-Amino-4-methoxybenzoic acid

A detailed experimental protocol for the synthesis of 2-amino-4-methoxybenzoic acid, a potential precursor, has been reported.[3] The procedure involves the hydrogenation of 4-methoxy-2-nitrobenzoic acid.

- Reaction: 4-Methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol) is dissolved in methanol (80 mL).

- Catalyst: 10% Palladium on activated carbon (300 mg) is added to the solution.
- Conditions: The mixture is hydrogenated at room temperature and atmospheric pressure for 18 hours.
- Work-up: The reaction mixture is filtered through diatomaceous earth to remove the palladium catalyst.
- Isolation: The filtrate is concentrated under reduced pressure to yield the product.
- Yield: This procedure reportedly yields 2.50 g (100%) of 2-amino-4-methoxybenzoic acid as a colorless solid.[3]

The subsequent reduction of the carboxylic acid to the corresponding benzyl alcohol would be required to obtain the target compound.

## Spectroscopic Data

Specific, experimentally-derived spectroscopic data for **(2-Amino-4-methoxyphenyl)methanol** are not widely available in peer-reviewed literature. However, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Features for **(2-Amino-4-methoxyphenyl)methanol**

Spectroscopic Technique	Expected Features
<sup>1</sup> H NMR	- Aromatic protons (likely 3 distinct signals in the range of 6.0-7.5 ppm).- Methylene protons (-CH <sub>2</sub> OH) as a singlet or doublet (approx. 4.5 ppm).[4]- Hydroxyl proton (-OH) as a broad singlet (variable chemical shift).[5][6]- Amino protons (-NH <sub>2</sub> ) as a broad singlet (variable chemical shift).[5]- Methoxy protons (-OCH <sub>3</sub> ) as a singlet (approx. 3.7-3.8 ppm).
<sup>13</sup> C NMR	- Aromatic carbons (6 signals in the range of 100-160 ppm).[7][8]- Methylene carbon (-CH <sub>2</sub> OH) (approx. 60-65 ppm).[4][9]- Methoxy carbon (-OCH <sub>3</sub> ) (approx. 55 ppm).[10]
IR Spectroscopy	- O-H stretch (broad, ~3200-3600 cm <sup>-1</sup> ).[11][12]- N-H stretches (two bands for primary amine, ~3300-3500 cm <sup>-1</sup> ).[5][11][13][14]- C-H stretches (aromatic and aliphatic).- C=C stretches (aromatic, ~1450-1600 cm <sup>-1</sup> ).- C-O stretch (~1000-1250 cm <sup>-1</sup> ).- C-N stretch (~1250-1335 cm <sup>-1</sup> ).[13]
Mass Spectrometry	- Molecular ion peak (M <sup>+</sup> ) at m/z = 153.- Fragmentation patterns may include loss of -OH (m/z = 136), -CH <sub>2</sub> OH (m/z = 122), and potentially rearrangement products.[1][15][16][17]

## Applications in Drug Development

Currently, there is a lack of specific, published data detailing the use of **(2-Amino-4-methoxyphenyl)methanol** as a key intermediate or pharmacological scaffold in drug development. However, the structural motifs present in this molecule are of interest in medicinal chemistry. The aminobenzyl alcohol core is found in various biologically active compounds. Substituted aromatic rings are common features in molecules designed to interact with specific

biological targets. The potential for this compound to serve as a "privileged scaffold" is an area for future investigation.[18][19]

## Biological Activity and Signaling Pathways

There is no direct evidence in the reviewed literature to associate **(2-Amino-4-methoxyphenyl)methanol** with any specific biological activity or signaling pathway. General searches for modulators of common pathways such as the Wnt or ERK signaling pathways did not identify this specific compound.[20][21][22][23][24][25][26][27][28] Therefore, no signaling pathway diagrams can be provided at this time. The biological activity of this compound remains an area for future research.

## Conclusion

**(2-Amino-4-methoxyphenyl)methanol** is a chemical entity with potential for applications in organic synthesis and medicinal chemistry. This technical guide has summarized the available chemical and physical data. While a plausible synthetic route can be proposed, a detailed experimental protocol and comprehensive spectroscopic characterization are not yet available in the public domain. Furthermore, the biological activity and potential applications in drug development for this specific compound have not been documented. This presents an opportunity for researchers to explore the synthesis, characterization, and biological evaluation of **(2-Amino-4-methoxyphenyl)methanol** and its derivatives.

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